An In-depth Technical Guide to 2-[4-(2-Methylpropyl)phenyl]ethanol
An In-depth Technical Guide to 2-[4-(2-Methylpropyl)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-[4-(2-Methylpropyl)phenyl]ethanol, a primary alcohol and a known impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document delves into its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, and available information on its biological and toxicological profile. The guide is intended to be a valuable resource for researchers in pharmaceutical development, quality control, and medicinal chemistry, providing a centralized repository of technical information on this compound.
Chemical Identity and Nomenclature
2-[4-(2-Methylpropyl)phenyl]ethanol is an aromatic alcohol structurally related to 2-phenylethanol, with an isobutyl substituent on the phenyl ring. Its primary significance in the pharmaceutical industry is its designation as "Ibuprofen Impurity Q" in the European Pharmacopoeia (PhEur), highlighting the importance of its monitoring and control in the manufacturing of ibuprofen.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-[4-(2-Methylpropyl)phenyl]ethanol |
| Synonyms | 4-Isobutylphenylethanol, 4-(2-Methylpropyl)benzeneethanol, Ibuprofen Impurity Q (PhEur), NSC 69112 |
| CAS Number | 36039-35-7 |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| InChI Key | CBKUDUSUCXBKIE-UHFFFAOYSA-N |
| SMILES | CC(C)Cc1ccc(cc1)CCO |
Physicochemical Properties
2-[4-(2-Methylpropyl)phenyl]ethanol is a colorless to pale yellow liquid or solid at or near room temperature, with a melting point of approximately 32.33°C.[1] Its structure, featuring a hydrophobic isobutyl-substituted phenyl group and a polar hydroxyl group, suggests amphiphilic properties. It is expected to be soluble in organic solvents and sparingly soluble in water.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 32.33 °C | [1] |
| Boiling Point | Not explicitly found, but expected to be higher than 2-phenylethanol (219-221 °C) due to increased molecular weight. | Inferred |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Purity (Typical) | ≥98.0% (HPLC) | [1] |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, chloroform, and DMSO; sparingly soluble in water. | [3][4] |
Synthesis and Manufacturing
The primary synthetic route to 2-[4-(2-Methylpropyl)phenyl]ethanol involves the reduction of the corresponding ketone, 4'-isobutylacetophenone. This transformation can be efficiently achieved using various reducing agents. A common and well-established laboratory-scale method utilizes sodium borohydride in an alcoholic solvent.
Experimental Protocol: Synthesis via Reduction
This protocol describes a representative laboratory-scale synthesis of 2-[4-(2-Methylpropyl)phenyl]ethanol from 4'-isobutylacetophenone.
Materials:
-
4'-Isobutylacetophenone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (10% aqueous solution)
-
Petroleum ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4'-isobutylacetophenone in methanol.
-
Slowly add sodium borohydride to the solution while stirring. The reaction is exothermic, and the addition should be controlled to maintain a gentle reaction rate.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours), monitoring the disappearance of the starting material by thin-layer chromatography (TLC).
-
Once the reaction is complete, cautiously add 10% hydrochloric acid to quench the excess sodium borohydride.
-
Transfer the mixture to a separatory funnel and extract the product with petroleum ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography or distillation if necessary.
Spectroscopic and Analytical Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-[4-(2-Methylpropyl)phenyl]ethanol is expected to show distinct signals corresponding to the different proton environments in the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH(CH₃)₂ | ~0.9 | Doublet | 6H |
| -CH(CH₃)₂ | ~1.8 | Multiplet | 1H |
| -CH₂-Ar | ~2.4 | Doublet | 2H |
| Ar-CH₂- | ~2.8 | Triplet | 2H |
| -CH₂-OH | ~3.8 | Triplet | 2H |
| Ar-H | ~7.1 | Multiplet | 4H |
| -OH | Variable | Singlet (broad) | 1H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| -CH(CH₃)₂ | ~22 |
| -CH(CH₃)₂ | ~30 |
| Ar-CH₂- | ~39 |
| -CH₂-Ar | ~45 |
| -CH₂-OH | ~63 |
| Ar-C (ortho to CH₂CH₂OH) | ~129 |
| Ar-C (meta to CH₂CH₂OH) | ~129.5 |
| Ar-C (ipso to CH₂CH₂OH) | ~135 |
| Ar-C (ipso to isobutyl) | ~139 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 5: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3550 - 3200 | Strong, broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium |
| C-O stretch (primary alcohol) | ~1050 | Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-[4-(2-Methylpropyl)phenyl]ethanol is expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 6: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment Ion |
| 178 | [M]⁺ (Molecular Ion) |
| 160 | [M - H₂O]⁺ |
| 135 | [M - CH₂OH]⁺ |
| 119 | [M - C₄H₉]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Biological and Toxicological Profile
Role as a Pharmaceutical Impurity
The primary context for the study of 2-[4-(2-Methylpropyl)phenyl]ethanol is its presence as an impurity in ibuprofen drug substances and products.[5] Regulatory bodies such as the European Pharmacopoeia mandate strict limits on the levels of such impurities to ensure the safety and efficacy of the final pharmaceutical product. The formation of this impurity can occur during the synthesis of ibuprofen, and its levels must be carefully controlled and monitored throughout the manufacturing process.
Potential Biological Activity
There is limited specific research on the pharmacological or biological activity of 2-[4-(2-Methylpropyl)phenyl]ethanol. However, its structural similarity to other aryl alkyl alcohols suggests that it may possess some biological properties. For instance, the parent compound, 2-phenylethanol, exhibits antimicrobial and preservative properties.[6] It is plausible that 2-[4-(2-Methylpropyl)phenyl]ethanol could have similar, albeit likely modulated, activities. As a metabolite or degradation product of ibuprofen, understanding its biological effects is important for a complete safety profile of the drug. Some studies on ibuprofen have investigated its various effects and those of its derivatives, which could provide some context for the potential activity of this impurity.[7][8]
Toxicology
Specific toxicological data for 2-[4-(2-Methylpropyl)phenyl]ethanol is not extensively available in the public domain. In such cases, toxicological risk is often assessed by considering the data of structurally related compounds and the principles of toxicology. Given that it is a known impurity in a widely used drug, its toxicological profile is of significant interest. General toxicological information on aryl alkyl alcohols suggests that they can cause skin and eye irritation.[9] A comprehensive toxicological assessment would require dedicated studies on this specific compound.
Applications and Future Perspectives
Currently, the main application of 2-[4-(2-Methylpropyl)phenyl]ethanol is as a reference standard for the analytical testing of ibuprofen.[10] Its availability as a certified reference material is essential for the development and validation of analytical methods for impurity profiling.
Future research could explore potential applications of this molecule. Given the antimicrobial properties of related compounds, it could be investigated as a potential preservative or antimicrobial agent. Furthermore, understanding its metabolic fate and pharmacological activity could provide valuable insights into the overall safety and efficacy of ibuprofen.
Conclusion
2-[4-(2-Methylpropyl)phenyl]ethanol is a molecule of significant interest in the pharmaceutical sciences, primarily due to its status as an impurity of ibuprofen. This guide has provided a detailed overview of its fundamental properties, including its chemical identity, physicochemical characteristics, synthesis, and spectroscopic profile. While specific data on its biological activity and toxicology are limited, its structural relationship to other well-characterized molecules provides a basis for informed consideration. The continued availability of high-purity reference standards for this compound will be crucial for ensuring the quality and safety of ibuprofen-containing medicines. Further research into the biological and toxicological properties of 2-[4-(2-Methylpropyl)phenyl]ethanol is warranted to provide a more complete understanding of this important pharmaceutical impurity.
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